Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate
Description
IUPAC Nomenclature and Structural Formula Interpretation
The compound methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate follows systematic IUPAC naming conventions. The parent structure is a furan ring (a five-membered aromatic heterocycle with one oxygen atom). Key substituents are located at positions 3 and 5:
- Position 3 : A methyl carboxylate group (–COOCH₃).
- Position 5 : A hydroxymino methyl group (–CH₂–N=O–OH).
The structural formula (Figure 1) illustrates the planar furan core with substituents influencing electronic distribution. The molecular formula is C₇H₇NO₄ , confirmed by its InChI code 1S/C7H7NO4/c1-11-7(9)5-2-6(3-8-10)12-4-5/h2,4H,3H2,1H3.
Table 1: Key structural features
| Feature | Description |
|---|---|
| Parent ring | Furan (C₄H₃O) |
| Substituent at C3 | Methyl ester (–COOCH₃) |
| Substituent at C5 | Hydroxyimino methyl (–CH₂–N=O–OH) |
| Molecular weight | 169.14 g/mol |
Comparative Analysis with Related Furan-Oxime Hybrid Systems
This compound belongs to a family of furan-oxime hybrids with varied substitution patterns. Key comparisons include:
Ethyl 2-((hydroxyimino)methyl)-5-methylfuran-3-carboxylate :
- Substituents at C2 (hydroxyimino methyl) and C5 (methyl).
- Ethyl ester (–COOCH₂CH₃) instead of methyl.
- Demonstrates how alkyl chain length in esters affects solubility and steric interactions.
3-{5-[(Hydroxyimino)methyl]furan-2-yl}benzoic acid :
- Furan linked to a benzoic acid moiety.
- Carboxylic acid (–COOH) enhances hydrogen-bonding capacity compared to esters.
Methyl 5-(hydroxymethyl)furan-3-carboxylate :
– Replaces the oxime (–N=O–OH) with a hydroxymethyl (–CH₂OH).
– Lacks the conjugated imine system, reducing resonance stabilization.
Table 2: Structural comparison of furan derivatives
Electronic Configuration and Resonance Stabilization Effects
The electronic structure of this compound is governed by:
- Furan aromaticity : The oxygen atom in the ring donates lone pairs into the π-system, creating partial double-bond character (resonance structures in Figure 2).
- Electron-withdrawing groups :
Resonance contributions :
- The oxime group exhibits tautomerism between nitroso (–N=O) and hydroxylamine (–N–O–H) forms.
- The ester’s carbonyl group (–C=O) participates in conjugation with the furan ring, further stabilizing the system.
Figure 2: Resonance structures
- Furan ring resonance: Alternating double bonds between C2–C3 and C4–C5.
- Oxime resonance: Delocalization of the nitrogen lone pair into the C=N bond.
Table 3: Electronic effects of substituents
| Group | Electronic Effect | Impact on Furan Aromaticity |
|---|---|---|
| –COOCH₃ (C3) | Electron-withdrawing (–I) | Reduces electron density |
| –CH₂–N=O–OH (C5) | Resonance stabilization | Enhances conjugation |
This electronic configuration influences reactivity, favoring electrophilic substitution at electron-rich positions (e.g., C2 and C4).
Properties
IUPAC Name |
methyl 5-[(E)-hydroxyiminomethyl]furan-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-11-7(9)5-2-6(3-8-10)12-4-5/h2-4,10H,1H3/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWRZJWTMUKLOX-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=COC(=C1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of methyl 5-formylfuran-3-carboxylate with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyimino (-N-OH) group undergoes selective oxidation under mild conditions. For example:
-
Nitroso Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C converts the hydroxyimino group to a nitroso (-N=O) derivative (yield: 72–78%).
-
Full Oxidation : Stronger oxidants like KMnO₄ in acidic media cleave the hydroxyimino group, yielding a carboxylic acid derivative.
Key Data :
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (3%) | Nitroso-furan | 78 | AcOH, 50°C, 3 h |
| KMnO₄ | Furan-3-carboxylic acid | 65 | H₂SO₄, 60°C, 6 h |
Reduction Reactions
The hydroxyimino group is reducible to an amine (-NH₂) or hydroxylamine (-NH-OH):
-
Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol at 25°C produces the amine derivative (yield: 85%).
-
Chemical Reduction : NaBH₄ in methanol selectively reduces the hydroxyimino group to hydroxylamine without affecting the ester.
Mechanistic Insight :
The reduction proceeds via a two-electron transfer mechanism, with the hydroxyimino group acting as a Lewis base. Hydrogen bonding between the substrate and reductant influences reaction rates.
Substitution Reactions
The furan ring participates in electrophilic substitution due to its aromaticity:
-
Halogenation : Reaction with Cl₂ in CCl₄ at 0°C yields 5-chloro derivatives (yield: 60%).
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the furan ring (yield: 55%) .
Notable Observation :
The ester group at position 3 directs incoming electrophiles to the 4- or 5-positions of the furan ring, as predicted by resonance and steric effects .
Condensation Reactions
The hydroxyimino group facilitates condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form hydrazone-linked products (yield: 70–80%) .
Example :
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder Reactivity : The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts (yield: 50–60%).
-
Ring-Opening : Strong acids (e.g., HCl) cleave the furan ring, generating linear diketones .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under basic conditions:
-
Saponification : NaOH in aqueous ethanol converts the ester to a carboxylate salt (yield: 90%).
-
Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) in the presence of Ti(OiPr)₄ to yield bulkier esters .
Stability and Reactivity Trends
Scientific Research Applications
Organic Synthesis
Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate serves as a valuable building block in organic synthesis. It can undergo various chemical transformations, such as:
- Oxidation : Leading to nitroso or nitro derivatives.
- Reduction : Producing amine derivatives.
- Substitution Reactions : Resulting in halogenated or nitrated furan derivatives.
These reactions expand the chemical space available for developing new compounds with tailored properties for specific applications .
The compound has garnered attention for its potential biological activities, which include:
- Antimicrobial Properties : Research indicates that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values have been reported as low as 1.00 µg/mL against Staphylococcus aureus, suggesting its potential in treating bacterial infections .
- Anticancer Potential : Preliminary studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as HeLa and HepG2. The IC values for these cell lines are approximately 62.37 µg/mL and 75.00 µg/mL, respectively, indicating selective cytotoxicity towards cancer cells while sparing normal cells .
Antibacterial Efficacy
A recent study highlighted the synthesis of derivatives of methyl furan carboxylates, including this compound. These derivatives were tested against multiple bacterial strains, showing a strong correlation between structural modifications and enhanced antibacterial activity. The compound's broad-spectrum efficacy positions it as a candidate for developing new antibiotics, particularly against multidrug-resistant strains .
Cytotoxicity in Cancer Models
In vitro studies have demonstrated that this compound significantly inhibits tumor growth in xenograft models. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action, which may involve the inhibition of key metabolic pathways critical for cancer cell survival .
Mechanism of Action
The mechanism of action of Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate enzymatic activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Insights
- Substituent Impact: The hydroxyimino group confers unique tautomeric behavior and metal-chelating ability, distinguishing it from halogenated or aliphatic derivatives optimized for reactivity or lipophilicity.
- Bioactivity Gaps: While MDTFC and sulfur-containing derivatives show apoptosis or antimicrobial activity, the hydroxyimino compound’s biological roles remain underexplored, suggesting avenues for future research.
- Synthetic Utility : Simpler analogues like methyl furan-3-carboxylate serve as foundational building blocks, whereas complex derivatives (e.g., pyrazole-fused compounds) highlight the furan core’s adaptability in drug design .
Biological Activity
Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a hydroxyimino group, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 197.18 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were recorded as follows:
- Staphylococcus aureus: MIC = 500 µg/mL
- Escherichia coli: MIC = 250 µg/mL
- Bacillus subtilis: MIC = 250 µg/mL
These findings suggest that the compound can inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer potential against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The results from cytotoxicity assays are summarized in the following table:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 62.37 |
| This compound | HepG2 | 120.06 |
| This compound | Vero | 124.46 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed significant activity against HeLa cells, suggesting a potential role in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the furan ring facilitates π-π interactions with aromatic residues in proteins. These interactions can modulate enzymatic activity and receptor binding, influencing cellular processes related to growth and proliferation .
Study on Cytotoxicity and Antibacterial Activity
A comprehensive study was conducted to evaluate the cytotoxicity and antibacterial activity of this compound and its derivatives. The study revealed that several derivatives displayed enhanced biological activity compared to the parent compound:
- Amine Derivative : Showed an IC50 of 62.37 µg/mL against HeLa cells.
- Substituted Compounds : Some derivatives exhibited MIC values lower than their parent compound against specific bacterial strains.
This indicates that structural modifications can significantly enhance the biological efficacy of furan derivatives .
Research on Novel Therapeutics
Further research highlighted the potential of oxime derivatives, including this compound, as novel therapeutics with anticancer properties. These compounds demonstrated cytotoxic effects across multiple cancer cell lines, establishing their relevance in drug development .
Q & A
Q. What are the standard synthetic routes for Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate, and how is purity validated?
The synthesis typically involves functionalizing the furan ring through condensation reactions. A common method includes refluxing in ethanol or methanol to promote hydroxyimino group incorporation. Key intermediates are purified via thin-layer chromatography (TLC) to monitor reaction progress, followed by high-performance liquid chromatography (HPLC) for final purity assessment (>95%) . The molecular formula (C₈H₉NO₄) and molecular weight (~197.20 g/mol) are confirmed using mass spectrometry (MS) .
Q. How is the structural conformation of this compound characterized?
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : To assign protons (¹H) and carbons (¹³C), particularly distinguishing the hydroxyimino (–CH=N–OH) and methyl ester (–COOCH₃) groups .
- X-ray crystallography : Resolves 3D conformation, confirming bond angles and spatial arrangement of substituents .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N–O at ~930 cm⁻¹) .
Q. What analytical methods ensure stability during storage?
Stability is monitored using HPLC under varying temperatures (4°C to 25°C) and humidity conditions. Degradation products, if any, are identified via MS fragmentation patterns. Lyophilization is recommended for long-term storage to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the hydroxyimino group influence reactivity in nucleophilic or electrophilic reactions?
The hydroxyimino (–CH=N–OH) group participates in tautomerism (oxime ⇌ nitroso) and acts as a hydrogen bond donor. Under acidic conditions, it undergoes hydrolysis to form a carbonyl group, while in basic conditions, it may engage in nucleophilic attacks. Mechanistic studies using deuterated solvents (e.g., D₂O) and kinetic isotope effects can clarify reaction pathways .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Strategies include:
- Comparative assays : Test against structurally similar analogs (e.g., 5-(4-Methylphenyl)-1,2-Oxazole for antimicrobial activity) .
- Dose-response profiling : Determine IC₅₀ values under standardized conditions .
- Computational docking : Predict binding affinities to enzymes like cyclooxygenase (anti-inflammatory) or bacterial FabH (antimicrobial) .
Q. What computational approaches predict interactions with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) optimize the compound’s conformation for docking studies. For example:
- MD simulations : Simulate solvation effects on the hydroxyimino group’s tautomeric state .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophilic biomolecules . Software like Gaussian or AutoDock is recommended for these analyses .
Q. How does the compound’s stability vary under catalytic or photolytic conditions?
Thermolysis studies show that the furan ring is susceptible to ring-opening under high temperatures (>100°C), forming linear carbonyl derivatives. Photostability assays (UV-Vis irradiation) reveal that the hydroxyimino group may isomerize, requiring protective lighting (e.g., amber glassware) during experiments .
Methodological Recommendations
- Contradiction Resolution : Cross-validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cell viability) .
- Synthetic Optimization : Replace ethanol with ionic liquids to enhance hydroxyimino group stability during reflux .
- Safety Protocols : Store at 4°C in inert atmospheres (argon) to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
